Inhibitors of Reaginic Passive Cutaneous Anaphylaxis: Research has demonstrated the effectiveness of similar compounds in inhibiting reaginic passive cutaneous anaphylaxis in rats, indicating their potential as anti-allergic agents [].
Treatment of Neoplastic Diseases, Inflammatory Disorders, and Immune System Diseases: Studies have explored the use of structurally related 2,4-pyrimidinediamine compounds for treating various diseases, showcasing their potential as therapeutic agents [, ].
Treatment of Cancer and Immune and Autoimmune Diseases: Research has investigated the use of aryl amides, similar in structure to the compound , as inhibitors of tumor necrosis factor alpha (TNF-α), suggesting their potential in treating inflammatory conditions and certain cancers [].
CAS No.: 11003-57-9
CAS No.: 75-08-1
CAS No.: 13568-33-7
CAS No.: 9056-36-4
CAS No.: 2138047-64-8
CAS No.: 6851-93-0